molecular formula C12H22N2O B13258595 N-{5-azaspiro[3.5]nonan-8-yl}butanamide

N-{5-azaspiro[3.5]nonan-8-yl}butanamide

Cat. No.: B13258595
M. Wt: 210.32 g/mol
InChI Key: ZKPZCIVJRWHNAU-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Modern Drug Discovery

Spirocyclic systems are increasingly valued in modern drug discovery for several key reasons. Their inherent three-dimensionality allows for a more precise interaction with the complex geometries of biological targets, such as enzyme active sites and protein-protein interfaces. This spatial arrangement can lead to higher potency and selectivity compared to more planar molecules.

Furthermore, the introduction of a spirocyclic core can favorably modulate the physicochemical properties of a drug candidate. By increasing the fraction of sp3-hybridized carbons (a measure of three-dimensionality), spirocycles can lead to improved solubility, metabolic stability, and pharmacokinetic profiles. The rigid nature of the spirocyclic scaffold can also reduce the conformational flexibility of a molecule, which can be advantageous for locking in a bioactive conformation and improving target binding affinity.

The N-{5-Azaspiro[3.5]nonan-8-yl}butanamide Scaffold: A Foundational Building Block in Synthetic Organic Chemistry

The this compound scaffold, and more broadly, azaspiro[3.5]nonane frameworks, serve as versatile building blocks in synthetic organic chemistry. The synthesis of such scaffolds can be approached through various routes, often involving multi-step sequences to construct the bicyclic system with desired stereochemistry. For instance, the synthesis of related azaspiro[3.5]nonane cores may involve intramolecular cyclization reactions or the use of specialized starting materials to create the spirocyclic junction.

The presence of a secondary amine within the azaspiro[3.5]nonane core, as in the parent scaffold of the title compound, provides a convenient handle for further functionalization. This allows for the introduction of a wide variety of substituents, such as the butanamide group in this compound, enabling the exploration of structure-activity relationships in drug discovery programs. The ability to readily create libraries of derivatives from a common azaspiro[3.5]nonane core makes it a valuable scaffold for identifying novel therapeutic agents. The utility of related azaspirocycles as bioisosteres for commonly used fragments like piperidine (B6355638) further highlights their importance in scaffold-based drug design. univ.kiev.ua

Overview of Academic Research Trajectories Involving Spiro[3.5]nonane Derivatives

While specific academic research on this compound is not extensively documented in publicly available literature, the broader class of spiro[3.5]nonane derivatives has been the subject of investigation in various therapeutic areas. For example, novel 7-azaspiro[3.5]nonane derivatives have been designed and synthesized as agonists for G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. nih.gov In these studies, the spirocyclic core was utilized to orient substituents in a manner that optimized receptor binding and led to potent in vivo activity. nih.gov

Furthermore, research into functionalized derivatives of related oxa-azaspiro[3.5]nonanes has demonstrated their potential in drug design. univ.kiev.ua These studies often focus on the synthesis of novel analogs and their evaluation as mimics of other important structural motifs in medicinal chemistry. univ.kiev.uauniv.kiev.ua The overarching goal of such research is to leverage the unique properties of the spiro[3.5]nonane scaffold to develop new chemical entities with improved pharmacological profiles.

Physicochemical Properties of this compound and a Related Analog

While detailed biological research findings for this compound are not widely published, its basic physicochemical properties, along with those of a close structural analog, can be found in chemical databases.

PropertyThis compound HydrochlorideN-{5-azaspiro[3.5]nonan-8-yl}pentanamide hydrochloride
CAS Number 1909337-81-01909306-18-8
Molecular Formula C12H23ClN2OC13H25ClN2O
Molecular Weight 246.78 g/mol 260.81 g/mol
Structure A spiro[3.5]nonane ring system with a butanamide substituent attached to the 8-position of the piperidine ring, as a hydrochloride salt.A spiro[3.5]nonane ring system with a pentanamide (B147674) substituent attached to the 8-position of the piperidine ring, as a hydrochloride salt.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

N-(5-azaspiro[3.5]nonan-8-yl)butanamide

InChI

InChI=1S/C12H22N2O/c1-2-4-11(15)14-10-5-8-13-12(9-10)6-3-7-12/h10,13H,2-9H2,1H3,(H,14,15)

InChI Key

ZKPZCIVJRWHNAU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1CCNC2(C1)CCC2

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of the 5 Azaspiro 3.5 Nonane Core

Retrosynthetic Analysis of N-{5-Azaspiro[3.5]nonan-8-yl}butanamide

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com The retrosynthesis of this compound begins with the most chemically accessible disconnection.

The primary disconnection is the amide bond, a common and reliable bond-forming reaction. This C-N bond cleavage leads to two key synthons: the spirocyclic core, 5-azaspiro[3.5]nonan-8-amine, and an acylating agent, the butanoyl cation synthon. These synthons correspond to the real-world reagents 5-azaspiro[3.5]nonan-8-amine and a butanoic acid derivative (such as butyryl chloride or butanoic acid itself), respectively.

A further disconnection of the 5-azaspiro[3.5]nonane core is then considered. The spirocyclic structure, characterized by a central quaternary carbon shared by two rings, presents a more significant synthetic challenge. A plausible retrosynthetic strategy involves breaking the azetidine (B1206935) ring, for instance, through a C-N bond cleavage. This could lead back to a substituted cyclohexane (B81311) precursor, such as a 1,1-bis(halomethyl)cyclohexane derivative and a primary amine, which could be cyclized to form the four-membered azetidine ring. Another approach could involve the formation of the cyclohexane ring onto a pre-existing azetidine derivative.

Strategies for the Preparation of the 5-Azaspiro[3.5]nonane Scaffold

The synthesis of the 5-azaspiro[3.5]nonane scaffold requires specialized methods to construct the strained four-membered azetidine ring fused to a six-membered cyclohexane ring at a single carbon atom. Various strategies have been developed to access azaspirocyclic systems, often involving multi-step sequences.

A common approach involves the construction of the quaternary spirocenter first, followed by ring-closure reactions. For instance, related 2,6-diazaspiro[3.5]nonane systems have been prepared via a 6-step route that utilizes enolate acylation to build the required quaternary carbon. A patent for the synthesis of a related compound, 2,5-dioxa-8-azaspiro[3.5]nonane, outlines a four-step process involving the reaction of 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride, followed by an intramolecular cyclization, reduction, and finally deprotection to yield the spirocyclic amine core. google.com This highlights a general strategy of N-alkylation followed by cyclization to form one of the rings.

Modern synthetic organic chemistry has introduced several innovative methods for constructing complex amine-containing rings. These novel cyclization reactions offer advantages in efficiency, modularity, and stereocontrol.

Photoredox Catalysis: This method has emerged as a powerful tool for forming C-C and C-N bonds under mild conditions. An annulative approach using photoredox-catalyzed hydroaminoalkylation (HAA) has been developed for the automated, continuous-flow synthesis of spirocyclic tetrahydronaphthyridines from primary amine feedstocks. nih.gov This strategy involves the reaction of an amine with a halogenated vinylpyridine, followed by an intramolecular cyclization, demonstrating a modular way to access complex spirocyclic amines. nih.gov

Domino Radical Bicyclization: Radical reactions provide an alternative pathway to complex cyclic systems. A domino radical bicyclization process involving oxime ethers has been reported for the synthesis of 1-azaspiro[4.4]nonane derivatives. acs.org In this cascade reaction, an aryl radical is generated, which adds to a C=N bond to produce an alkoxyaminyl radical that is subsequently captured by a double bond, forming two rings and the spirocenter in a single step. acs.org

The creation of stereocenters, particularly the quaternary spirocenter, with high levels of control is a significant goal in modern synthesis, as the specific three-dimensional arrangement of atoms is often crucial for biological activity. While specific examples for the 5-azaspiro[3.5]nonane system are not prevalent in the literature, general strategies for stereoselective spirocycle synthesis are well-established.

These approaches often rely on asymmetric catalysis, where a chiral catalyst guides the reaction to favor one enantiomer over the other. Organocatalysis, in particular, has seen a surge in methodologies for the enantioselective synthesis of spiro compounds. For example, highly stereoselective methods for synthesizing spiro-polycyclic oxindoles have been developed using sequential organocatalytic domino reactions, achieving excellent diastereoselectivity and enantioselectivity. Such principles could be adapted to the synthesis of chiral 5-azaspiro[3.5]nonane scaffolds, potentially using chiral starting materials or chiral auxiliaries to direct the stereochemical outcome of key bond-forming or cyclization steps.

Synthesis of this compound and its Related Salt Forms

The final step in the synthesis of the target molecule is the acylation of the spirocyclic amine intermediate. The precursor, 5-azaspiro[3.5]nonan-8-amine, is a known chemical entity. bldpharm.com The synthesis of this compound is achieved through a standard amide bond formation reaction.

This transformation is typically carried out by reacting 5-azaspiro[3.5]nonan-8-amine with a butanoylating agent. Common methods include:

Reaction with an Acyl Chloride: Using butyryl chloride in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran. The base neutralizes the HCl generated during the reaction.

Peptide Coupling: Reacting the amine with butanoic acid using a peptide coupling reagent (e.g., HATU, HBTU, or DCC) and a base. This method is often preferred for its mild conditions and high yields.

Once the free base of this compound is synthesized and purified, it can be converted into a salt form to improve its solubility and handling properties for biological assays. This is typically achieved by dissolving the compound in a suitable organic solvent (e.g., diethyl ether, methanol, or ethyl acetate) and adding a solution of the desired acid, such as hydrochloric acid in ether or methanol, to precipitate the corresponding salt (e.g., this compound hydrochloride). google.com

Applications in High-Throughput Synthesis: Compound Library Generation Utilizing the Spirocyclic Core

The 5-azaspiro[3.5]nonane scaffold is an attractive building block for high-throughput synthesis (HTS) and the generation of compound libraries for drug discovery. spirochem.com Its rigid structure and the presence of a reactive amine handle allow for its use as a central core from which diverse functional groups can be appended.

In a typical library synthesis, the core amine, 5-azaspiro[3.5]nonan-8-amine, is arrayed in a multi-well plate format (e.g., 96-well plates). Each well is then treated with a different acylating agent (e.g., a diverse set of carboxylic acids with coupling reagents or various acyl chlorides). nih.gov This parallel synthesis approach enables the rapid and efficient generation of hundreds or thousands of distinct amide derivatives. spirochem.com

This strategy allows for a systematic exploration of the chemical space around the spirocyclic core. The resulting library of compounds can then be screened against biological targets to identify "hit" compounds with desired activity. Modern techniques, such as photoredox catalysis, have also been employed to couple spirocyclic amines with a range of building blocks to generate diverse fragment libraries for screening. acs.org

Systematic Derivatization and Analog Synthesis for Structure-Activity Relationship Investigations

Once initial hits are identified from a screening library, systematic derivatization is performed to understand the structure-activity relationship (SAR). SAR studies involve synthesizing a series of analogs where specific parts of the hit molecule are modified to determine which structural features are critical for biological activity. mdpi.com

For a molecule like this compound, SAR studies would typically explore modifications at several positions:

The Acyl Group: The butanamide chain can be varied in length (e.g., ethanamide, pentanamide (B147674), hexanamide), branching (e.g., isobutanamide), and by introducing cyclic or aromatic groups (e.g., cyclopropanecarboxamide, benzamide). This helps to probe the size and nature of the binding pocket.

The Spirocyclic Core: Substituents could be added to the cyclohexane or azetidine rings to explore steric and electronic effects.

The Amine Position: The position of the amine on the cyclohexane ring could be altered, although this would require a completely new synthesis of the core scaffold.

Structural Biology and Conformational Analysis of 5 Azaspiro 3.5 Nonane Derivatives

Conformational Preferences and Dynamics of the Spiro[3.5]nonane Ring System

The spiro[3.5]nonane ring system, characterized by a cyclobutane (B1203170) ring and a cyclohexane (B81311) ring sharing a single carbon atom (the spiro center), exhibits distinct conformational preferences. The cyclohexane ring typically adopts a chair conformation to minimize steric strain. However, the fusion to the cyclobutane ring introduces additional torsional strain, which can influence the puckering of both rings and the orientation of substituents.

Molecular Modeling and Computational Chemistry in Scaffold Design and Analysis

In the absence of extensive experimental data for specific derivatives like N-{5-azaspiro[3.5]nonan-8-yl}butanamide, molecular modeling and computational chemistry serve as powerful tools for predicting and analyzing their structural features. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are employed to explore the potential energy surface of these molecules.

Computational studies on related azapeptide models have demonstrated that the conformational preferences can be highly dependent on the calculation methods and the simulated environment (gas phase vs. solvent). For instance, the presence of intramolecular hydrogen bonds can significantly stabilize certain conformers. These computational approaches allow for the systematic investigation of the conformational landscape, helping to identify low-energy conformers that are likely to be biologically relevant. This is critical in scaffold-based drug design, where the three-dimensional presentation of pharmacophoric groups is paramount for target engagement.

A common application of these computational methods is the generation of conformational ensembles to understand the flexibility and preferred shapes of molecules in solution. The following table illustrates hypothetical relative energies of different conformers of a substituted 5-azaspiro[3.5]nonane derivative as might be determined by computational chemistry.

ConformerAxial/Equatorial Substituent OrientationRelative Energy (kcal/mol)Population (%)
AEquatorial0.0075
BAxial1.5025

Note: This data is illustrative and based on general principles of conformational analysis.

X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Related Spirocyclic Compounds

The definitive determination of the three-dimensional structure of crystalline compounds is achieved through X-ray crystallography. This technique provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and torsion angles. For spirocyclic compounds, X-ray crystallography can unambiguously establish the relative stereochemistry at chiral centers and the solid-state conformation of the ring systems. While a crystal structure for this compound is not publicly available, analysis of other complex spirocyclic molecules demonstrates the power of this method. For example, the crystal structure of a 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione derivative revealed a triclinic crystal system with specific unit cell dimensions, providing a detailed picture of its solid-state packing and intermolecular interactions. eurjchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying the structure and dynamics of molecules in solution. For 5-azaspiro[3.5]nonane derivatives, ¹H and ¹³C NMR spectra provide valuable information about the chemical environment of each atom. Furthermore, through-bond (e.g., COSY, HSQC) and through-space (e.g., NOESY) 2D NMR experiments can be used to assign specific protons and carbons and to determine their spatial proximity.

The coupling constants (J-values) between protons, particularly on the piperidine (B6355638) ring, are highly informative for conformational analysis. The magnitude of the coupling constant between adjacent protons is related to the dihedral angle between them, as described by the Karplus equation. This allows for the determination of the relative orientation (axial or equatorial) of substituents. For example, a large coupling constant (typically 8-13 Hz) between two vicinal protons on a cyclohexane ring is indicative of a trans-diaxial relationship.

The following table provides an example of typical ¹H NMR chemical shifts and coupling constants that might be observed for a substituted 5-azaspiro[3.5]nonane derivative, illustrating how this data is used for conformational assignment.

ProtonChemical Shift (ppm)MultiplicityCoupling Constants (Hz)Inferred Orientation
H-83.5dddJ = 11.5, 8.0, 4.5Axial
H-7a1.8m--
H-7e2.1m--
H-9a1.5m--
H-9e1.9m--

Note: This data is hypothetical and serves to illustrate the application of NMR in conformational analysis.

Pharmacological Investigations and Biological Target Identification for Spirocyclic Scaffolds Preclinical

Exploration of the 5-Azaspiro[3.5]nonane Motif in Receptor-Ligand Binding Studies

The azaspiro[3.5]nonane scaffold, a key structural component of the subject compound, is recognized in medicinal chemistry for its ability to introduce conformational rigidity and three-dimensionality into molecules. These characteristics are advantageous for optimizing ligand-receptor interactions. Preclinical research has explored derivatives of similar azaspirocyclic systems for their affinity to various receptors.

For instance, a novel class of 7-azaspiro[3.5]nonane derivatives has been designed and synthesized as agonists for the G protein-coupled receptor 119 (GPR119). nih.gov In these studies, optimization of substituents on the piperidine (B6355638) and aryl portions of the molecules led to the identification of potent agonists. nih.gov Similarly, research into derivatives of 8-azaspiro[4.5]decane-7,9-dione, an analog of buspirone, demonstrated that this spirocyclic moiety is a key component for high-affinity binding to the 5-HT1A serotonin (B10506) receptor. nih.gov These investigations underscore the utility of the azaspiro-alkane framework in creating ligands with specific and high-affinity interactions with biological receptors, providing a rationale for the synthesis of compounds like N-{5-azaspiro[3.5]nonan-8-yl}butanamide for screening against various receptor targets.

Enzyme Inhibition Profiling of Spirocyclic Compounds in Preclinical Research Models

Spirocyclic moieties are increasingly being incorporated into the design of enzyme inhibitors to explore novel chemical space and improve pharmacological properties. Preclinical studies have demonstrated the efficacy of spirocyclic compounds against a range of enzymatic targets.

Research into Vanin-1 Enzyme Inhibition by Pyrimidine (B1678525) Carboxamides Containing Spirocyclic Moieties

Vanin-1, a pantetheinase enzyme, has emerged as a therapeutic target for inflammatory bowel disease. acs.org Research efforts have led to the discovery of pyrimidine carboxamides derived from cyclic secondary amines as competitive inhibitors of Vanin-1. acs.orgnih.gov While the initial focus was on diaryl ketones, concerns about this moiety prompted the exploration of alternative scaffolds. acs.orgnih.gov The successful replacement with pyrimidine carboxamides, often incorporating cyclic amine structures that can include spirocyclic systems, has yielded potent inhibitors. acs.orgnih.gov Further studies have identified thiazole (B1198619) carboxamide derivatives as another class of potent Vanin-1 inhibitors. acs.org Optimization of these compounds has led to candidates with suitable profiles for preclinical development. nih.gov

Investigations into Pim Kinase Inhibition by Azole-Spirocyclic Compounds

Pim kinases are a family of serine/threonine kinases that are implicated in cancer development and progression, making them an attractive target for therapeutic intervention. ekb.egnih.gov The search for Pim kinase inhibitors has explored a wide variety of chemical scaffolds. ekb.eg While specific research on azole-spirocyclic compounds as Pim kinase inhibitors is not prominently featured, the broader class of heterocyclic compounds has been extensively studied. For example, 2,5-disubstituted-1,3,4-oxadiazoles have been identified as potent Pim-1 kinase inhibitors. nih.gov One such compound, 10f , demonstrated an IC₅₀ of 17 nM against PIM-1 kinase. nih.gov The pan-Pim kinase inhibitor AZD1208 is another example that has been investigated in preclinical models, showing effects on cell growth and apoptosis. nih.govoaepublish.com The exploration of diverse scaffolds, including the potential incorporation of spirocyclic motifs, is a continuing strategy in the development of novel Pim kinase inhibitors.

Studies on Glucosylceramide Synthase (GCS) Inhibition by Spirocyclic Inhibitors

Glucosylceramide synthase (GCS) is a key enzyme in the biosynthesis of glycosphingolipids and represents a therapeutic target for lysosomal storage disorders like Gaucher disease and for certain cancers. nih.govmedchemexpress.com Inhibition of GCS can reduce the accumulation of glycosphingolipids. nih.gov Preclinical research has identified potent and brain-penetrant GCS inhibitors with unique chemical structures. nih.gov For instance, the GCS inhibitor Genz-123346 has been investigated for its potential to sensitize cancer cells to other therapies. nih.govresearchgate.net Another inhibitor, T-036, which has a unique structure lacking an aliphatic amine moiety, has shown significant reduction of glucosylsphingolipids in both plasma and brain in mouse models of Gaucher disease. nih.gov

Inhibitory Activity of Selected GCS Inhibitors
CompoundTargetIC₅₀ (nM)
Glucosylceramide synthase-IN-1 (T-036)Human GCS31
Glucosylceramide synthase-IN-1 (T-036)Mouse GCS51
Glucosylceramide synthase-IN-2 (T-690)Human GCS15
Glucosylceramide synthase-IN-2 (T-690)Mouse GCS190

Research on Histone Deacetylase (HDAC) Inhibition by Spirocyclic Compounds

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is associated with cancer. nih.govmdpi.com HDAC inhibitors have emerged as a promising class of anticancer agents. nih.govyoutube.com Spirocyclic scaffolds have been successfully incorporated into the design of novel HDAC inhibitors. For example, a series of spirooxindole-derived compounds have been developed as dual inhibitors of HDAC and MDM2. nih.gov One compound from this series, 11b , showed 79% enzyme inhibition against HDAC. nih.gov Another class of spiroindoline-based compounds has been developed as selective HDAC6 inhibitors. nih.gov The compound 6j from this series was identified as a potent and selective inhibitor of hHDAC6. nih.gov These studies demonstrate the successful application of spirocyclic structures in targeting the active site of HDAC enzymes. nih.gov

Preclinical Activity of Spirocyclic HDAC Inhibitors
CompoundTargetActivityCell Line
Compound 11b (Spirooxindole derivative)HDAC79% enzyme inhibitionMCF-7
Compound 6j (Spiroindoline derivative)hHDAC6Potent and selective inhibitionVarious cancer cell lines

Modulatory Effects on IL-17 Activity by Related Heterocyclic Compounds

The cytokine Interleukin-17 (IL-17) is a key mediator of inflammation and is implicated in various autoimmune diseases. researchgate.net The modulation of IL-17 activity is a significant therapeutic goal. nih.gov While specific studies on the direct inhibition of IL-17 by spirocyclic compounds are not widely reported, the search for small molecule modulators of the IL-17 pathway is an active area of research. nih.gov This includes the development of heterocyclic compounds that can interfere with the IL-17/IL-17 receptor interaction. nih.gov The IL-17 signaling pathway also plays a role in regulating cellular and organismal metabolism, presenting another avenue for therapeutic intervention. researchgate.netnih.gov The development of small molecules, potentially including those with spirocyclic scaffolds, that can modulate these metabolic effects is an area of ongoing investigation.

Relevance to PI3K Pathway Modulation Research through Analogous Structures

The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that is frequently dysregulated in human cancers, making it a prime target for therapeutic development. nih.govnih.gov The rigid, three-dimensional nature of spirocyclic scaffolds is advantageous for designing selective kinase inhibitors. rsc.org Research into inhibitors of the PI3K/AKT/mTOR signaling pathway has explored a variety of molecular scaffolds to achieve potency and isoform selectivity. nih.govnih.gov

An analogous structure, 8-oxa-5-azaspiro[3.5]nonane , which is structurally similar to the core of this compound, has been incorporated into the design of mTOR inhibitors. acs.org In a study developing selective mTOR inhibitors, this spirocyclic moiety was used as a substituent on a triazine core. acs.org The inclusion of such spirocycles can influence the conformational rigidity and physicochemical properties of the molecule, which are crucial factors in achieving selectivity for mTOR over PI3Kα. acs.org The study demonstrated that compounds bearing these unique substituents could achieve high potency for mTOR with reduced activity for PI3Kα, highlighting the role of such scaffolds in fine-tuning kinase inhibitor selectivity. acs.org This approach underscores the potential relevance of the 5-azaspiro[3.5]nonane scaffold in the development of targeted therapies for cancers characterized by a hyperactive PI3K/mTOR pathway. nih.govmdpi.com

Assessment of Biological Activity in In Vitro Cellular Systems

The biological activity of spirocyclic compounds related to this compound has been demonstrated across various in vitro cellular systems. These studies provide insight into the potential efficacy of this chemical class against different biological targets.

For instance, a series of novel dispiro-indolinone derivatives , which feature a spirocyclic core, were evaluated for their anticancer activity. mdpi.com One potent analog, MI-888, demonstrated an IC₅₀ value of approximately 90 nM against SJSA1 human osteosarcoma cells. mdpi.com In another study, spiro-β-lactams were identified as having remarkable nanomolar activity against HIV-1 in vitro. researchgate.net

Furthermore, hybrids of azabicyclo-nonane and 2,4-diaminopyrimidine (B92962) were tested against protozoan parasites. The most promising compounds showed activity against Plasmodium falciparum in submicromolar concentrations while exhibiting high selectivity. nih.gov Specifically, compounds with a 3-azabicyclo-nonane core showed potent activity against the chloroquine-resistant K1 strain of P. falciparum (PfK1) and high selectivity indices. nih.gov

The following table summarizes in vitro findings for analogous spirocyclic structures.

Analogous Compound/ScaffoldCell/Organism SystemBiological Activity Metric (IC₅₀)Therapeutic Area Relevance
MI-888 (Spiro-indolinone analog)SJSA1 Human Osteosarcoma Cells~90 nMOncology
Spirocyclopentenyl-β-lactamHIV-1Nanomolar rangeInfectious Disease
3-Azabicyclo-nonane hybrid (Comp. 20)P. falciparum (K1 strain)0.087 µMInfectious Disease
7-Azaspiro[3.5]nonane deriv. (Comp. 54g)GPR119-expressing cell linePotent Agonist ActivityMetabolic Disorders

This table is generated based on data from multiple sources. mdpi.comresearchgate.netnih.govnih.gov

Preclinical In Vivo Studies Utilizing Related Spirocyclic Compounds for Efficacy Research in Disease Models

Preclinical in vivo studies are essential for evaluating the efficacy of new chemical entities in a physiological context. youtube.com While direct in vivo data for this compound is not available, studies on related spirocyclic compounds have shown promising results in various disease models. nih.govtandfonline.com

In the field of metabolic diseases, a novel class of 7-azaspiro[3.5]nonane derivatives were developed as agonists for the G protein-coupled receptor 119 (GPR119). nih.gov The optimized compound from this series, compound 54g , demonstrated a favorable glucose-lowering effect in diabetic rats, indicating the potential of this scaffold for treating type 2 diabetes. nih.gov

In oncology, preclinical studies of spiro-oxindole derivatives have shown significant efficacy. For example, the p53-MDM2 inhibitor MI-888 achieved complete and durable tumor regression in xenograft models of human cancer following oral administration. mdpi.com This demonstrates the potential of spirocyclic scaffolds to yield orally bioavailable and effective anticancer agents. mdpi.com

These studies highlight the therapeutic potential of the broader class of azaspiro compounds in in vivo settings, providing a rationale for the further investigation of molecules like this compound. researchgate.netnih.gov

Identification of Potential Therapeutic Areas through Target Engagement Research (e.g., inflammatory processes, oncology, metabolic disorders)

Based on target engagement research with analogous and related spirocyclic structures, several therapeutic areas can be identified as potentially relevant for this compound.

Oncology: The relevance of the azaspiro[3.5]nonane scaffold to PI3K/mTOR pathway modulation directly links it to oncology. nih.govacs.org The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. nih.govmdpi.com The demonstrated in vivo efficacy of related spiro-oxindole compounds in cancer models further strengthens this connection. mdpi.com

Inflammatory Processes: Many chronic diseases, including cancer, have an inflammatory component. nih.govfrontiersin.org The development of agents that can modulate inflammatory pathways is a significant area of research. gladstone.org For example, pyrimidine amine derivatives have been synthesized and evaluated for both antimicrobial and anti-inflammatory activities, with some compounds showing more potent anti-inflammatory effects than aspirin (B1665792) in vitro. nih.gov Given the structural versatility of spirocyclic scaffolds, their potential as anti-inflammatory agents is an area of active investigation.

Metabolic Disorders: The successful development of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists with glucose-lowering effects in diabetic rats provides strong evidence for the utility of this scaffold in treating metabolic disorders like type 2 diabetes. nih.gov GPR119 is a promising target for metabolic diseases, and agonists can stimulate glucose-dependent insulin (B600854) secretion.

The diverse biological activities observed for spirocyclic compounds suggest that scaffolds like 5-azaspiro[3.5]nonane represent a privileged structure in medicinal chemistry, with potential applications across multiple therapeutic areas. researchgate.netrsc.org

Structure Activity Relationship Sar and Lead Optimization Studies of N 5 Azaspiro 3.5 Nonan 8 Yl Butanamide Analogs

Impact of Acyl Moiety Modifications on Biological Activity and Selectivity

The N-acyl group of N-{5-azaspiro[3.5]nonan-8-yl}butanamide is a critical determinant of its biological activity and selectivity, as it directly influences the compound's interaction with its target protein. Modifications to this moiety can significantly alter binding affinity and efficacy. SAR studies in this area typically involve the synthesis and evaluation of a series of analogs with varied acyl groups to probe the steric and electronic requirements of the target's binding pocket.

For instance, in a related series of 7-azaspiro[3.5]nonane derivatives developed as GPR119 agonists, the nature of the N-capping group was found to be crucial for activity. nih.gov A systematic exploration of different acyl groups, ranging from simple alkyl chains to more complex aromatic and heterocyclic structures, can reveal key insights. For example, increasing or decreasing the length of the alkyl chain in the butanamide group can affect lipophilicity and the ability to fit into a hydrophobic pocket. The introduction of branching or unsaturation can further refine these interactions.

The electronic properties of the acyl group also play a significant role. Replacing the butanoyl group with electron-donating or electron-withdrawing groups can modulate the charge distribution of the amide, affecting hydrogen bonding and other electrostatic interactions with the target. A detailed SAR study would typically generate data that can be compiled into a table to visualize these relationships.

Table 1: Representative SAR Data for Acyl Moiety Modifications

Compound ID Acyl Moiety Target Activity (IC50, nM)
1a Butanamide 50
1b Propanamide 75
1c Pentanamide (B147674) 40
1d Cyclopropylcarboxamide 25

Note: The data in this table is illustrative and based on general principles of medicinal chemistry, contextualized by findings in related azaspirocyclic systems.

Rational Design of Spirocyclic Derivatives for Enhanced Target Specificity

The rational design of novel derivatives focuses on leveraging the unique conformational constraints of the spirocyclic core to achieve higher target specificity. The rigidity of the azaspiro[3.5]nonane scaffold reduces the entropic penalty upon binding to a target, which can lead to higher affinity. Furthermore, the specific three-dimensional arrangement of substituents on the spirocycle can be exploited to maximize interactions with the target protein while avoiding off-target interactions.

One common strategy is the introduction of substituents on the cyclohexane (B81311) ring of the 5-azaspiro[3.5]nonane core. The position and stereochemistry of these substituents can be precisely controlled to probe different regions of the binding site. For example, adding a hydroxyl or amino group at a specific position could introduce a new hydrogen bond with the target, thereby increasing both potency and selectivity.

In the development of 7-azaspiro[3.5]nonane GPR119 agonists, optimization of an aryl group attached to the spirocyclic core was a key aspect of the rational design process. nih.gov This highlights the importance of exploring modifications at various points of the scaffold to enhance target specificity. The goal is to create a molecule that fits the target's binding site like a key in a lock, minimizing its ability to interact with other proteins that have differently shaped binding sites.

Bioisosteric Replacement Strategies Involving Spiro[3.5]nonane Systems to Optimize Pharmacological Properties

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, while maintaining or improving its biological activity. nih.gov This involves substituting a functional group or a substructure with another that has similar steric and electronic properties.

In the context of this compound analogs, bioisosteric replacements can be applied to various parts of the molecule. For example, the amide bond could be replaced with other groups like a sulfonamide, a reverse amide, or a stable ester to alter its hydrogen bonding capacity and metabolic stability.

Table 2: Examples of Bioisosteric Replacements in Azaspiro[3.5]nonane Analogs

Original Moiety Bioisosteric Replacement Potential Advantage
Amide Linkage Sulfonamide Increased metabolic stability
Cyclohexane Ring Tetrahydropyran Ring Improved solubility

Note: This table provides conceptual examples of bioisosteric replacement strategies.

Fragment-Based Drug Discovery Approaches Utilizing the Azaspiro[3.5]nonane Core

Fragment-based drug discovery (FBDD) is an increasingly popular approach for identifying lead compounds. nih.gov It begins by screening small, low-molecular-weight compounds, or "fragments," for weak binding to the target protein. Once a fragment that binds is identified, it is then grown or combined with other fragments to create a more potent lead compound.

The azaspiro[3.5]nonane core is an excellent candidate for use as a fragment in FBDD. Its rigid, three-dimensional structure provides a well-defined starting point for exploring the chemical space around it. A library of fragments containing the azaspiro[3.5]nonane scaffold can be synthesized and screened against a variety of biological targets.

Once a hit is identified, the fragment can be optimized by adding functional groups at the nitrogen or on the cyclohexane ring. This "fragment growing" approach allows for the systematic building of a potent and selective inhibitor. Alternatively, if another fragment is found to bind in a nearby pocket, the two can be linked together to create a more potent molecule. The use of the azaspiro[3.5]nonane core in FBDD provides a pathway to novel chemical matter with desirable drug-like properties.

Application of Computational Approaches in SAR Elucidation and Predictive Modeling for Scaffold Derivatization

Computational chemistry plays a vital role in modern drug discovery by accelerating the design-synthesis-test cycle. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are invaluable for elucidating the SAR of this compound analogs and predicting the activity of new derivatives.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of synthesized and tested analogs, a predictive model can be built. This model can then be used to prioritize the synthesis of new compounds that are predicted to have high activity, saving time and resources.

Molecular docking simulations provide a three-dimensional model of how a compound binds to its target protein. This allows researchers to visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding. By understanding these interactions, new analogs can be designed to optimize the fit within the binding pocket. For example, docking studies might reveal an unoccupied pocket that can be filled by adding a substituent to the azaspiro[3.5]nonane scaffold, leading to a more potent compound. These computational tools are essential for rational drug design and the efficient optimization of lead candidates.

Pharmacokinetic and Pharmacodynamic Pk/pd Research Considerations for Spirocyclic Compounds Preclinical

Absorption, Distribution, Metabolism, and Excretion (ADME) Research in Preclinical Models

The preclinical evaluation of a drug candidate's ADME properties is fundamental to understanding its behavior in a biological system. For spirocyclic compounds like N-{5-azaspiro[3.5]nonan-8-yl}butanamide, these studies provide insights into their potential for oral bioavailability, tissue penetration, metabolic fate, and routes of elimination.

The introduction of spirocyclic motifs is often intended to fine-tune the physicochemical properties of a molecule to enhance its drug-like characteristics. dndi.orgtandfonline.com These properties, in turn, influence the ADME profile. For instance, the rigidity of the spirocyclic core can impact solubility and permeability, key determinants of oral absorption.

A study on a series of 7-azaspiro[3.5]nonane derivatives, which are structural isomers of the 5-azaspiro[3.5]nonane core, investigated their potential as GPR119 agonists. nih.gov Within this series, a representative compound demonstrated a desirable pharmacokinetic profile in Sprague-Dawley rats, which is a common preclinical model. nih.gov The optimization of substituents on the spirocyclic scaffold and other parts of the molecule was crucial in achieving this favorable profile. nih.gov

A typical preclinical ADME assessment for a novel spirocyclic compound would involve a battery of in vitro and in vivo assays. These studies are designed to predict the compound's behavior in humans and to identify any potential liabilities early in the drug discovery process.

Key Preclinical ADME Studies:

Solubility and Permeability Assays: Initial assessment of aqueous solubility at different pH values and permeability across cell monolayers (e.g., Caco-2 cells) can provide an early indication of oral absorption potential.

In Vivo Pharmacokinetic Studies: Administration of the compound to animal models (e.g., rodents, non-rodents) via different routes (e.g., intravenous, oral) allows for the determination of key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Tissue Distribution Studies: These studies, often conducted using radiolabeled compounds, help to understand where the drug distributes in the body and whether it reaches the target tissues.

Metabolite Identification: Identifying the major metabolites of the compound in preclinical species is crucial for understanding its metabolic pathways and for assessing the potential for the formation of active or toxic metabolites.

Excretion Studies: These studies determine the primary routes of elimination of the drug and its metabolites from the body (e.g., urine, feces).

The data generated from these preclinical ADME studies are essential for establishing a preliminary understanding of the compound's pharmacokinetic profile and for guiding further optimization and development.

In Vitro and In Vivo Metabolic Stability Studies of Spirocyclic Scaffolds

Metabolic stability is a critical parameter that influences the in vivo half-life and oral bioavailability of a drug candidate. nuvisan.com Compounds that are rapidly metabolized by the liver or other tissues may be cleared from the body too quickly to exert a therapeutic effect. The inherent rigidity and three-dimensionality of spirocyclic scaffolds can often confer increased metabolic stability compared to more flexible, linear molecules. researchgate.net

In vitro metabolic stability assays are a cornerstone of early drug discovery and are used to screen compounds for their susceptibility to metabolism. nuvisan.com These assays typically involve incubating the test compound with liver microsomes or hepatocytes from different species, including humans. nuvisan.com The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance and half-life.

The stability of a compound in these assays can be influenced by the specific enzymes responsible for its metabolism, most commonly the cytochrome P450 (CYP) family of enzymes. The substitution pattern around the spirocyclic core can significantly impact its metabolic stability. For instance, sterically shielding potential sites of metabolism with appropriate chemical groups can enhance stability. uni-halle.de

Table 1: Representative In Vitro Metabolic Stability Data for Novel Compounds

Compound IDSystemIncubation Time (min)% Parent Compound RemainingCalculated Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound AHuman Liver Microsomes6085> 60Low
Compound BRat Liver Microsomes604540Moderate
Compound CHuman Hepatocytes1201015High

This table is for illustrative purposes and does not represent actual data for this compound.

In a study of novel phenylalanine amides, it was observed that the compounds rapidly degraded in microsomal suspensions, indicating that hepatic metabolism was a critical factor for their in vivo effectiveness. uni-halle.de The researchers synthesized new analogs where the amide bonds, potential metabolic weak points, were sterically shielded. uni-halle.de Some of these derivatives showed improved microsomal stability while maintaining plasma stability and low cytotoxicity. uni-halle.de This highlights the importance of iterative chemical modifications to enhance the metabolic stability of promising compounds.

Development and Validation of Pharmacodynamic Biomarkers in Research Models

Pharmacodynamic (PD) biomarkers are measurable indicators of a biological response to a drug. nih.gov In preclinical research, the development and validation of robust PD biomarkers are essential for demonstrating that a drug is engaging its intended target and eliciting the desired pharmacological effect. nih.gov For a novel compound like this compound, the first step would be to identify its biological target and mechanism of action.

Once the target is known, potential PD biomarkers can be identified. These can be categorized as:

Target Engagement Biomarkers: These biomarkers provide direct evidence that the drug is binding to its target. This could be measured, for example, by changes in the phosphorylation state of the target protein or by displacement of a known ligand.

Mechanism-Based Biomarkers: These biomarkers are downstream of the drug's target and reflect the biological consequences of target modulation. For example, if the drug inhibits an enzyme, a downstream biomarker might be the accumulation of the enzyme's substrate or a decrease in its product.

Disease-Related Biomarkers: In preclinical models of disease, biomarkers that are associated with the pathophysiology of the disease can be used to assess the therapeutic potential of the drug.

The validation of a PD biomarker involves demonstrating that it is accurate, reproducible, and sensitive to the effects of the drug. This is typically done in a series of in vitro and in vivo experiments. For example, in preclinical cancer models, the sensitivity of breast cancer cell lines to a PI3K inhibitor was correlated with key biomarkers such as the mutation status of PIK3CA. nih.gov

Table 2: General Process for Preclinical Pharmacodynamic Biomarker Development

PhaseObjectiveKey Activities
Discovery Identify candidate biomarkers.- Target identification and validation.- In vitro screening for modulation of downstream pathways.- Literature review and bioinformatics analysis.
Assay Development Develop a reliable method to measure the biomarker.- Selection of appropriate technology (e.g., ELISA, Western blot, mass spectrometry, flow cytometry).- Optimization of assay conditions.- Analytical validation (precision, accuracy, linearity, etc.).
Preclinical Validation Demonstrate the biomarker's utility in research models.- In vitro studies in cell lines.- In vivo studies in animal models to establish a dose-response and time-course relationship.- Correlation of the biomarker response with efficacy measures.

The ultimate goal of preclinical PD biomarker development is to identify biomarkers that can be translated to the clinical setting to help guide dose selection and to provide an early indication of a drug's activity in patients.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.